N-(Cyanomethyl)pyridazine-4-carboxamide
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Overview
Description
N-(Cyanomethyl)pyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a cyanomethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)pyridazine-4-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The active hydrogen on the cyano group can participate in substitution reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) for condensation reactions . Dimethylformamide (DMF) is often used as a solvent in these reactions.
Major Products
The major products formed from these reactions are typically heterocyclic compounds with potential biological activity. For example, the condensation of 2-nitro aniline with cyanoacetic acid can yield 2-Cyano-N-(4-nitrophenyl) acetamide .
Scientific Research Applications
N-(Cyanomethyl)pyridazine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It is being explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, pyridazine derivatives have been shown to inhibit the function of insect chordotonal neurons by decreasing intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanomethyl)phenylpyridazine-4-carboxamide: Similar structure but with a phenyl group.
2-Cyano-N-(4-nitrophenyl)acetamide: Similar cyano and amide groups but different ring structure.
Uniqueness
N-(Cyanomethyl)pyridazine-4-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to form various heterocyclic compounds through substitution reactions makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
N-(cyanomethyl)pyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-2-4-9-7(12)6-1-3-10-11-5-6/h1,3,5H,4H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIETVBGQTPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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